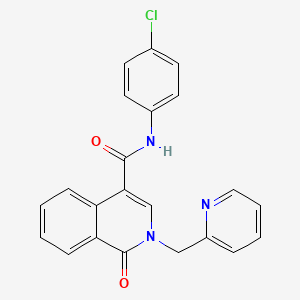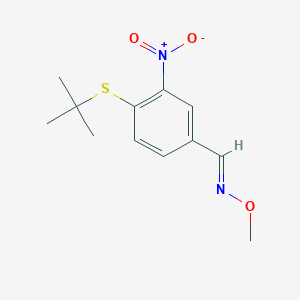![molecular formula C17H12ClN5O2S B3123045 1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole CAS No. 303996-72-7](/img/structure/B3123045.png)
1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole
Overview
Description
1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole is a heterocyclic compound that features a combination of pyrazole and triazole rings
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride to introduce the phenylsulfonyl group.
Formation of the triazole ring: The final step involves the cyclization of the intermediate with an appropriate azide to form the triazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
1-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(phenylsulfonyl)-1H-pyrazole: This compound lacks the triazole ring, which may affect its biological activity and chemical reactivity.
1-(4-chlorophenyl)-1H-1,2,4-triazole: This compound lacks the phenylsulfonyl group, which may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3-(4-chlorophenyl)pyrazol-4-yl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c18-14-8-6-13(7-9-14)17-16(22-12-19-11-20-22)10-23(21-17)26(24,25)15-4-2-1-3-5-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVPXKPJCSSKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143657 | |
| Record name | 1-[3-(4-Chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303996-72-7 | |
| Record name | 1-[3-(4-Chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303996-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Chlorophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]-N-phenylmethanimine](/img/structure/B3122974.png)
![3-[(methylanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B3122987.png)
![(E)-4-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]but-3-en-2-one](/img/structure/B3122992.png)
![4-[(methylanilino)methyl]-1(2H)-phthalazinone](/img/structure/B3122997.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime](/img/structure/B3123011.png)

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3123024.png)
![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3123031.png)
![4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B3123038.png)
![ethyl N-[(7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidin-6-yl)carbonyl]carbamate](/img/structure/B3123052.png)
![N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3123061.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)
![N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3123071.png)
